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Compound of Interest

Compound Name: Duartin (-)

Cat. No.: B091278

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duartin (-) is an isoflavonoid found in plant species such as Dalbergia parviflora and Dalbergia
odorifera.[1] As a member of the flavonoid family, Duartin (-) is of interest for its potential
biological activities. Its complete characterization is crucial for further research and
development. These application notes provide detailed protocols for the analytical
characterization of Duartin (-), including its chromatographic separation, structural elucidation,
and evaluation of its potential biological activities.

Physicochemical Properties of Duartin (-)

A summary of the key physicochemical properties of Duartin (-) is presented in Table 1. This
information is fundamental for the design of appropriate analytical methods.
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Property Value Source
Molecular Formula C1sH2006 --INVALID-LINK--[1]
Molecular Weight 332.3 g/mol --INVALID-LINK--[1]

(3S)-3-(3-hydroxy-2,4-
IUPAC Name dimethoxyphenyl)-8-methoxy- --INVALID-LINK--[1]
3,4-dihydro-2H-chromen-7-ol

Class Isoflavonoid --INVALID-LINK--[1]

Chromatographic Analysis: Ultra-High-Performance
Liquid Chromatography (UHPLC)

UHPLC is a sensitive and rapid technique for the separation and quantification of Duartin (-) in
plant extracts or other matrices. The following protocol is adapted from methods used for the
analysis of flavonoids in Dalbergia species.[2][3][4]

Experimental Protocol

1.1. Sample Preparation:

» Extract the plant material (e.g., leaves, heartwood) with 70% methanol using ultrasonication
for 45 minutes.

» Centrifuge the extract and filter the supernatant through a 0.22 um syringe filter before
injection.

1.2. UHPLC-PDA Conditions:
e Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 um).
» Mobile Phase:

o A:0.1% Formic acid in Water

o B: Acetonitrile
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e Gradient Elution:

0-5 min: 10-25% B

o

5-15 min: 25-50% B

[¢]

15-20 min: 50-80% B

[¢]

[e]

20-25 min: 80-10% B (re-equilibration)

e Flow Rate: 0.3 mL/min

e Column Temperature: 30°C

o Detection: Photodiode Array (PDA) detector at 280 nm.

1.3. Data Presentation:

Parameter Value

Linearity (r?) > 0.9980

Intra-day Precision (RSD%) < 5.0%

Inter-day Precision (RSD%) <5.0%

Recovery (%) 94.18-101.97%

Limit of Quantitation (LOQ) 0.256 to 18.840 ng/mL

Note: The quantitative data presented is based on a validated method for 17 flavonoids in
Dalbergia odorifera and should be validated specifically for Duartin (-).[3][4]

Experimental Workflow
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Sample Preparation UHPLC Analysis Data Processing
[ ) ) > Ultrasonic Extraction Filtration Data Acquisition -
Plant Material (70% Methanol) (0.22 um) UHPLC-PDA System (280 nm) Quantification

Click to download full resolution via product page

A streamlined workflow for the UHPLC analysis of Duartin (-).

Structural Elucidation

The definitive structure of Duartin (-) is determined using a combination of mass spectrometry
and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, is
effective for the analysis of flavonoids.

Experimental Protocol:
 lonization Mode: Electrospray lonization (ESI), Negative lon Mode.

e Instrumentation: Couple the UHPLC system to a quadrupole time-of-flight (Q-TOF) mass
spectrometer.

» Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. For MS/MS, select the
[M-H]~ ion as the precursor.

Data Presentation: Expected Fragmentation

Precursor lon (m/z) Fragment lons (m/z) Interpretation

Loss of CHs, Retro-Diels-Alder

[M-H]~ :331.11 316.08, 179.07, 151.04 .
(RDA) fragmentation
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Note: The fragmentation pattern of isoflavonoids often involves the loss of small neutral
molecules like CHs, H20, and CO, as well as characteristic retro-Diels-Alder (RDA) cleavage of

the C-ring.[5]

Logical Relationship of MS Fragmentation

Duartin (-)
C18H200s6
MW: 332.3

ESI ()

[M-H]~
m/z 331.11

-CHs RDA RDA

[M-H-CHs]~ RDA Fragment 1 RDA Fragment 2
m/z 316.08 m/z 179.07 m/z 151.04

Click to download full resolution via product page

Proposed MS fragmentation pathway for Duartin (-).

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for the complete structural assignment of Duartin

().
Experimental Protocol:

e Sample Preparation: Dissolve a purified sample of Duartin (-) (5-10 mg) in a suitable
deuterated solvent (e.g., CDCIls or DMSO-ds).

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Experiments: Acquire tH NMR, 3C NMR, and 2D NMR spectra (COSY, HSQC, HMBC).
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Data Presentation: 133C NMR Chemical Shifts

A 13C NMR spectrum of Duartin has been reported in CDCIs.[6] The chemical shifts provide a

fingerprint of the carbon skeleton.

Carbon Atom

Chemical Shift (ppm)
(Predicted/Reference)

C-2 ~68
C-3 ~32
C-4 ~28
C-4a ~115
C-5 ~108
C-6 ~103
C-7 ~158
C-8 ~148
C-8a ~155
Cc-1 ~118
C-2' ~158
C-3 ~105
C-4' ~158
C-5' ~08
C-6' ~132
OCHs (at C-8) ~56
OCHs (at C-2') ~60
OCHs (at C-4") ~55
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Note: The specific assignments require 2D NMR data. The values are approximate based on
typical isoflavonoid spectra and available data.

Biological Activity Assays

While specific biological activities for Duartin (-) are not extensively documented, its
isoflavonoid structure suggests potential antioxidant and cytotoxic properties. The following are
standard protocols to evaluate these activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the
stable DPPH radical.

Experimental Protocol:

Prepare a stock solution of Duartin (-) in methanol.

e In a 96-well plate, add various concentrations of Duartin (-) to a methanolic solution of
DPPH (1,1-diphenyl-2-picrylhydrazyl).

 Incubate the plate in the dark for 30 minutes at room temperature.
e Measure the absorbance at 517 nm using a microplate reader.

o Calculate the percentage of radical scavenging activity and determine the ICso value.
Ascorbic acid or Rutin can be used as a positive control.[7][8]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an
indicator of cell viability.

Experimental Protocol:
e Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of Duartin (-) for 24, 48, or 72 hours.
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e Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well
and incubate for 3-4 hours.

* Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm.

o Calculate the percentage of cell viability and determine the ICso value.

Data Presentation: Biological Activity

Assay Endpoint Example Positive Control
DPPH Scavenging ICso0 (UM) Ascorbic Acid, Rutin
MTT Cytotoxicity ICs0 (UM) Doxorubicin

Potential Signaling Pathway Involvement

Given that many flavonoids exhibit anticancer properties through the modulation of key cellular
signaling pathways, it is plausible that Duartin (-) may also exert its effects through similar
mechanisms. Further research would be required to confirm this.
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Hypothesized signaling pathways potentially affected by Duartin (-).
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Conclusion

The analytical techniques and protocols outlined in these application notes provide a
comprehensive framework for the characterization of Duartin (-). The combination of UHPLC
for separation and quantification, along with mass spectrometry and NMR spectroscopy for
structural elucidation, will ensure a thorough chemical characterization. The suggested
bioassays offer a starting point for investigating the pharmacological potential of this
isoflavonoid. Further research is warranted to fully elucidate the biological activities and
mechanisms of action of Duartin (-).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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